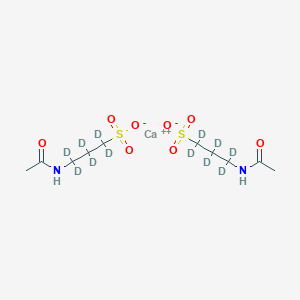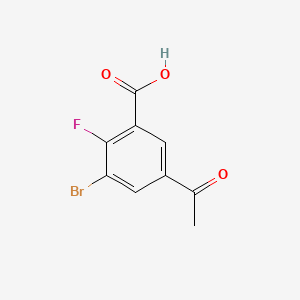
5-Acetyl-3-bromo-2-fluorobenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetyl-3-bromo-2-fluorobenzoic acid: is an organic compound with the molecular formula C9H6BrFO3 It is a derivative of benzoic acid, featuring acetyl, bromo, and fluoro substituents on the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-bromo-2-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes:
Bromination: Starting with 2-fluorobenzoic acid, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromo substituent at the 3-position.
Acetylation: The resulting 3-bromo-2-fluorobenzoic acid is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and aluminum chloride (AlCl3) to introduce the acetyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization are common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing groups (bromo and fluoro) on the aromatic ring.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the bromo substituent is replaced by various aryl or vinyl groups.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar solvents like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Coupling Reactions: Palladium catalysts (Pd/C) with bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF).
Major Products
Substitution: Formation of various substituted benzoic acids or benzyl alcohols.
Oxidation: Conversion to 5-acetyl-3-bromo-2-fluorobenzoic acid derivatives with carboxylic acid groups.
Reduction: Formation of 5-hydroxy-3-bromo-2-fluorobenzoic acid.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Acetyl-3-bromo-2-fluorobenzoic acid serves as a versatile intermediate for the preparation of more complex molecules
Biology and Medicine
The compound’s derivatives are explored for their potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers investigate its role in drug design and development, aiming to create new therapeutic agents.
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals, agrochemicals, and dyes. Its unique chemical structure allows for the development of materials with specific properties, such as improved stability and reactivity.
Mecanismo De Acción
The mechanism of action of 5-Acetyl-3-bromo-2-fluorobenzoic acid and its derivatives involves interactions with various molecular targets. The electron-withdrawing groups (bromo and fluoro) influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-2-fluorobenzoic acid: Lacks the acetyl group, making it less versatile in certain synthetic applications.
5-Bromo-2-fluorobenzoic acid:
2-Bromo-5-fluorobenzoic acid: Different substitution pattern, leading to variations in chemical properties and reactivity.
Uniqueness
5-Acetyl-3-bromo-2-fluorobenzoic acid stands out due to the presence of both electron-withdrawing (bromo and fluoro) and electron-donating (acetyl) groups on the aromatic ring. This unique combination enhances its reactivity and makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Propiedades
Fórmula molecular |
C9H6BrFO3 |
|---|---|
Peso molecular |
261.04 g/mol |
Nombre IUPAC |
5-acetyl-3-bromo-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H6BrFO3/c1-4(12)5-2-6(9(13)14)8(11)7(10)3-5/h2-3H,1H3,(H,13,14) |
Clave InChI |
SUZNWEDGHCNDCR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC(=C(C(=C1)Br)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



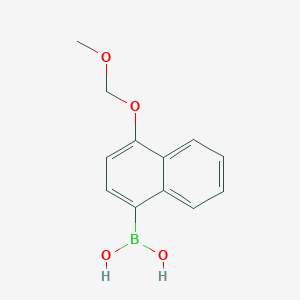
![tert-butyl 2-amino-3a,4,7,7a-tetrahydrothiazolo[5,4-c]pyridine-5(6H)-carboxylate](/img/structure/B14025554.png)
![[3-(4-methylphenyl)-5-(morpholin-4-ylmethylideneamino)imidazol-4-yl]-phenylmethanone](/img/structure/B14025561.png)
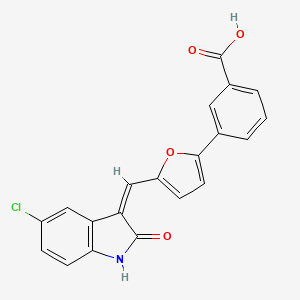

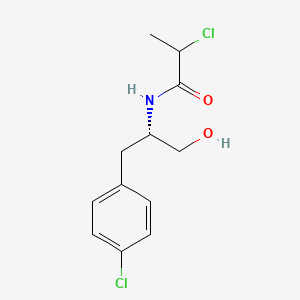
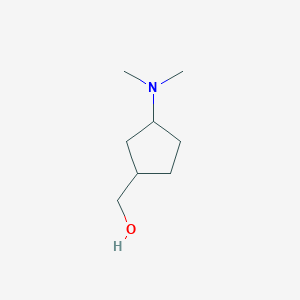
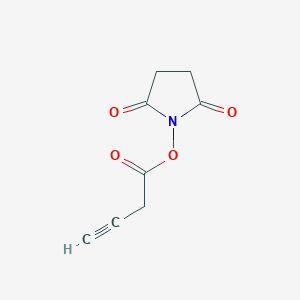
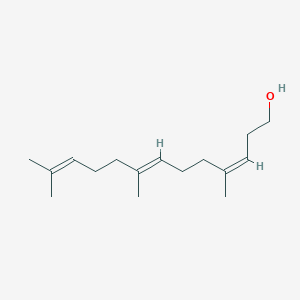
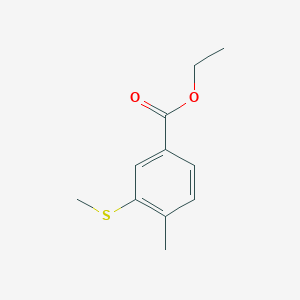

![4-(Trifluoromethyl)pyrazolo[1,5-A]pyridine-3-carboxylic acid](/img/structure/B14025611.png)
